molecular formula C12H15N3O2 B12969073 tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate CAS No. 194278-46-1

tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate

Cat. No.: B12969073
CAS No.: 194278-46-1
M. Wt: 233.27 g/mol
InChI Key: KFWZDEBWSSUWOT-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a tert-butyl ester group at the carboxylate position. It has a molecular formula of C12H15N3O2 and a molecular weight of 233.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with 2-chloropyridine under basic conditions, followed by esterification with tert-butyl chloroformate . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
  • tert-Butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate
  • tert-Butyl 3-methyl-1H-pyrazolo[1,5-a]pyridine-1-carboxylate

Uniqueness

tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is unique due to its specific ring fusion pattern and substitution at the carboxylate position. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to other pyrazolopyridine derivatives .

Properties

CAS No.

194278-46-1

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

tert-butyl 3-methylpyrazolo[4,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C12H15N3O2/c1-8-10-9(6-5-7-13-10)15(14-8)11(16)17-12(2,3)4/h5-7H,1-4H3

InChI Key

KFWZDEBWSSUWOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1N=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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